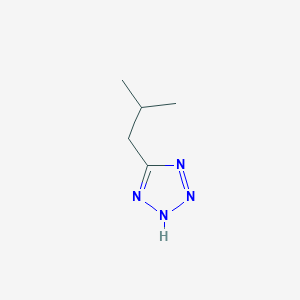![molecular formula C14H11F3OS B14330425 Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- CAS No. 108789-40-8](/img/structure/B14330425.png)
Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- is an organic compound featuring a benzene ring substituted with a phenylsulfinylmethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Phenylsulfinylmethyl Group: This can be achieved by reacting benzyl chloride with sodium phenylsulfinate under basic conditions to form the phenylsulfinylmethyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide (CF₃I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The phenylsulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide to sulfone conversion.
Reduction: Lithium aluminum hydride (LiAlH₄) for sulfoxide to sulfide conversion.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology and Medicine:
Pharmaceuticals: Potential use in drug design due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The phenylsulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-[(phenylsulfonyl)methyl]-4-(trifluoromethyl)-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, 1-[(phenylthio)methyl]-4-(trifluoromethyl)-: Contains a sulfide group instead of a sulfinyl group.
Benzene, 1-[(phenylsulfinyl)methyl]-4-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
This detailed overview highlights the significance of Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)- in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
108789-40-8 |
|---|---|
Molekularformel |
C14H11F3OS |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
1-(benzenesulfinylmethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3OS/c15-14(16,17)12-8-6-11(7-9-12)10-19(18)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
YNFPJWLSBGHIIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
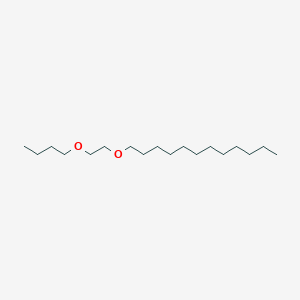
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
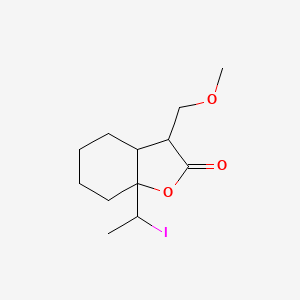
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
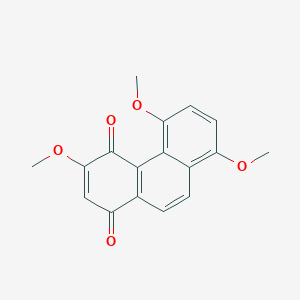
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
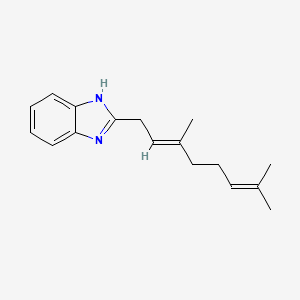
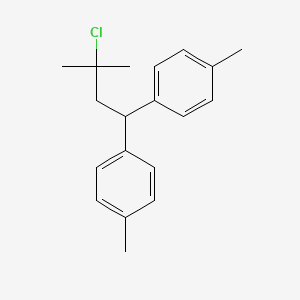



![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
